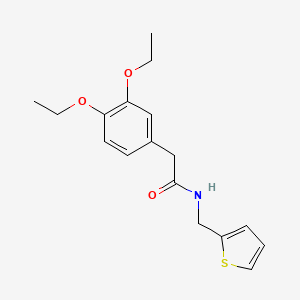

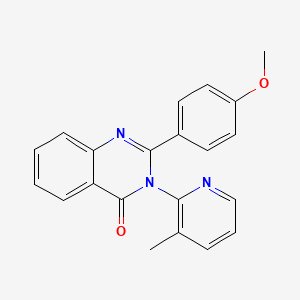

![molecular formula C15H16N2O5S B5755886 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic displacement reactions in dipolar aprotic solvents or direct poly-condensation methods. For example, polyamides and poly(amide-imide)s derived from related aminophenols with aromatic dicarboxylic acids and bis(carboxyphthalimide)s have been prepared using N-methyl-2-pyrrolidone with triphenyl phosphite and pyridine as condensing agents (Saxena et al., 2003). This indicates a versatile approach to incorporating the 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide structure into larger molecular frameworks.

Molecular Structure Analysis

The molecular structure of compounds related to 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). These studies reveal the amorphous nature of synthesized polymers and provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces (Muhammad Shahid et al., 2018). Molecular docking analyses also suggest potential bioactive (antifungal and antiviral) nature based on the structure (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide or its derivatives include nucleophilic substitution and Pummerer-type cyclization. These reactions are pivotal for the synthesis of novel compounds with potential biological activity, such as anti-HIV agents (P. Selvam et al., 2001). The synthesis process is often enhanced by additives like boron trifluoride diethyl etherate, indicating the importance of reaction conditions in achieving desired outcomes (T. Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of polymers and compounds derived from 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, such as solubility in aprotic polar solvents, glass transition temperatures, and thermal stability, have been characterized. These properties are crucial for their application in material science and drug development (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are influenced by the molecular structure of 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide derivatives. Studies on these compounds reveal their potential as inhibitors for enzymes like carbonic anhydrase, indicating their relevance in medicinal chemistry (M. Abdoli et al., 2018).

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINWAUIKVPNXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332945 |

Source

|

| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3,4-Dimethoxyphenyl)sulfonylamino]benzamide | |

CAS RN |

359025-03-9 |

Source

|

| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

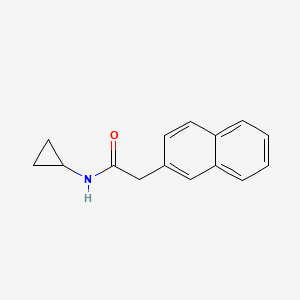

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

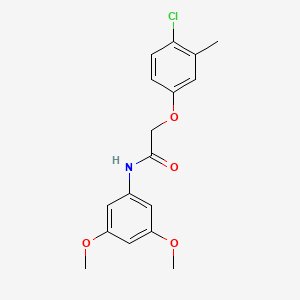

![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)